
Di-tert-Butyl-1,4-Benzyl-dicarbamat
Übersicht
Beschreibung
Ditert-butyl 1,4-Benzyldicarbamate is a white crystalline organic compound that belongs to the family of carbamate esters. It has the molecular formula C18H28N2O4 and a molecular weight of 336.4 g/mol. This compound is known for its stability and is widely used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Ditert-butyl 1,4-Benzyldicarbamate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: Ditert-butyl 1,4-Benzyldicarbamate is used in the production of polymers and other industrial materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ditert-butyl 1,4-Benzyldicarbamate can be synthesized through the reaction of 1,4-benzenedimethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate ester .
Industrial Production Methods
Industrial production of Ditert-butyl 1,4-Benzyldicarbamate often involves the use of tert-butanol, carbon dioxide, and phosgene, with DABCO as a base. This method is commonly employed by manufacturers in China and India . The process involves distillation of the crude material to yield a very pure grade of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl 1,4-Benzyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wirkmechanismus
The mechanism by which Ditert-butyl 1,4-Benzyldicarbamate exerts its effects involves the formation of stable carbamate esters. These esters can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The compound’s stability and reactivity make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis and as a protecting group for amines.
Diethyl pyrocarbonate: Another carbamate ester with similar applications in organic synthesis.
Dimethyl dicarbonate: Used in the food industry as a preservative and in organic synthesis.
Uniqueness
Ditert-butyl 1,4-Benzyldicarbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable carbamate esters makes it particularly valuable in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDXFIRMBGNMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



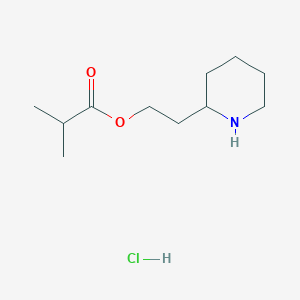

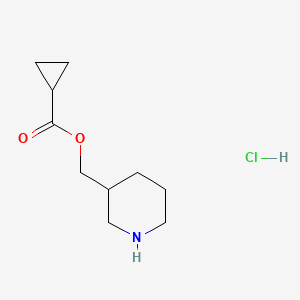

![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)

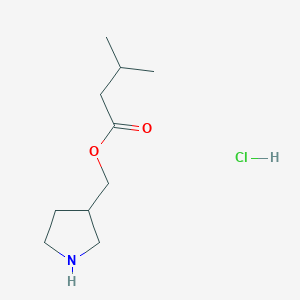
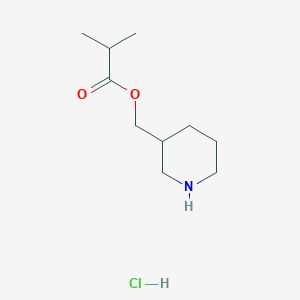

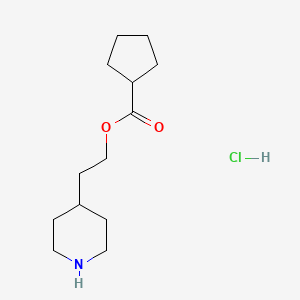
![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)
![4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397371.png)
